Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate
Overview
Description
Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a propanoylamino group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a phenylthiophene derivative to introduce the bromophenyl group. This is followed by the acylation of the thiophene ring to attach the propanoylamino group. Finally, esterification is carried out to form the carboxylate ester group. The reactions are usually conducted under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous and efficient synthesis by controlling reaction parameters precisely. The use of flow microreactors can enhance the scalability and sustainability of the production process, making it more suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts, to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving biological systems, such as investigating its interactions with proteins or other biomolecules.
Industry: The compound may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include processes like signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate include other thiophene derivatives with different substituents, such as:
- Methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
- Methyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
- Methyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-2-(propanoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSFOHTIPIEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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